molecular formula C12H16N4O3 B8148629 [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester

[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester

Cat. No.: B8148629
M. Wt: 264.28 g/mol
InChI Key: CFLKZSWSHFUVQQ-UHFFFAOYSA-N
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Description

[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an azido group, an ethoxy group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves a multi-step process. One common method starts with the reaction of 2-chloroethanol with sodium azide to form 2-azidoethanol. This intermediate is then reacted with ethylene oxide to produce 2-(2-azido-ethoxy)ethanol. The final step involves the reaction of this intermediate with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido group is particularly useful in click chemistry, a method for rapidly synthesizing bioconjugates.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specialized properties. Its reactivity makes it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester depends on its chemical structure and the specific context in which it is used. Generally, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Azido-ethoxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.

    [2-(2-Azido-ethoxy)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

    [2-(2-Azido-ethoxy)-ethyl]-carbamic acid propyl ester: Similar structure but with a propyl ester instead of a benzyl ester.

Uniqueness

The uniqueness of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester lies in its combination of functional groups. The presence of both an azido group and a benzyl ester allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

benzyl N-[2-(2-azidoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c13-16-15-7-9-18-8-6-14-12(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLKZSWSHFUVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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